ethyl 2,3-dicyano-3-methylpropanoate
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Overview
Description
Ethyl 2,3-dicyano-3-methylpropanoate is an organic compound with the molecular formula C₈H₁₀N₂O₂. It is a liquid at room temperature and is known for its use in various chemical reactions and industrial applications. The compound is characterized by the presence of two cyano groups and an ester functional group, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2,3-dicyano-3-methylpropanoate can be synthesized through a multi-step reaction process. One common method involves the reaction of ethyl cyanoacetate with paraformaldehyde in the presence of a catalyst. The reaction is typically carried out in a solvent such as dichloromethane, and the product is purified through acidification, washing, and reduced pressure rectification .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of liquid sodium cyanide as a safer alternative to solid sodium cyanide. The reaction is conducted in a reaction tank, followed by dehydration, solvent extraction, and purification steps to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,3-dicyano-3-methylpropanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The cyano groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Condensation Reactions: The compound can undergo Claisen condensation reactions, forming β-keto esters.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and nucleophiles such as amines.
Hydrolysis: Acidic or basic conditions using reagents like hydrochloric acid or sodium hydroxide.
Condensation Reactions: Typically involve the use of strong bases like sodium ethoxide.
Major Products
Nucleophilic Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: Ethyl cyanoacetate and the corresponding carboxylic acid.
Condensation Reactions: β-keto esters and other condensation products.
Scientific Research Applications
Ethyl 2,3-dicyano-3-methylpropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Medicine: Investigated for its potential use in the development of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of ethyl 2,3-dicyano-3-methylpropanoate involves its participation in various chemical reactions. The cyano groups act as electron-withdrawing groups, making the compound reactive towards nucleophiles. The ester group can undergo hydrolysis, leading to the formation of carboxylic acids and alcohols. In condensation reactions, the compound forms enolate intermediates that react with electrophiles to yield β-keto esters .
Comparison with Similar Compounds
Ethyl 2,3-dicyano-3-methylpropanoate can be compared with other similar compounds such as:
Ethyl cyanoacetate: Lacks the additional cyano group and has different reactivity.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.
Diethyl malonate: Contains two ester groups but lacks the cyano groups, leading to different chemical behavior.
This compound is unique due to the presence of both cyano and ester functional groups, which provide a wide range of reactivity and applications in various fields of research and industry.
Properties
IUPAC Name |
ethyl 2,3-dicyanobutanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-3-12-8(11)7(5-10)6(2)4-9/h6-7H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQUMBAZXHHCNOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C#N)C(C)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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